
Bicyclopropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclopropyl is an organic compound with the molecular formula C₆H₁₀ It consists of two cyclopropane rings connected by a single bond This compound is known for its unique structural properties and high strain energy due to the presence of the cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclopropyl can be synthesized through several methods. One common approach involves the dehalogenative coupling of 1-halo-1-lithiocyclopropanes. This method uses alkyllithium reagents in the presence of copper(II) salts to generate this compound . Another method involves the double selective ring-opening of 1,1-biscyclopropyl methanol derivatives, which provides a straightforward route to this compound compounds .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. the methods mentioned above can be scaled up for industrial applications if needed. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclopropyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted compounds.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclopropyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound compounds.
Mechanism of Action
The mechanism of action of bicyclopropyl compounds depends on their specific structure and the target they interact with. Generally, the high strain energy of the cyclopropane rings makes this compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific application and the nature of the this compound derivative .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simpler compound with a single cyclopropane ring.
Vinylcyclopropane: Contains a cyclopropane ring with a vinyl group attached.
Bicyclopropylidene: Similar to bicyclopropyl but with a double bond between the two cyclopropane rings.
Uniqueness
This compound is unique due to its two cyclopropane rings, which impart high strain energy and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure also allows for the exploration of novel chemical and biological properties that are not present in simpler cyclopropane derivatives .
Properties
CAS No. |
5685-46-1 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
cyclopropylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
PGPFRBIKUWKSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



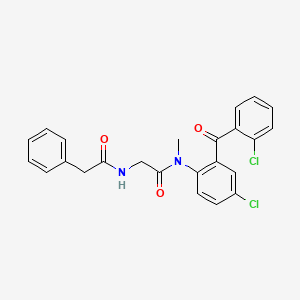

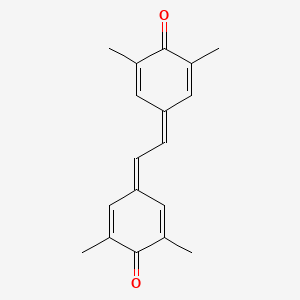
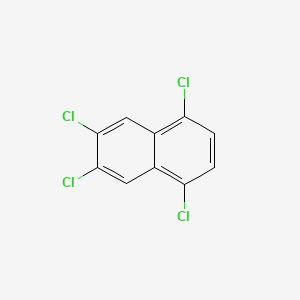
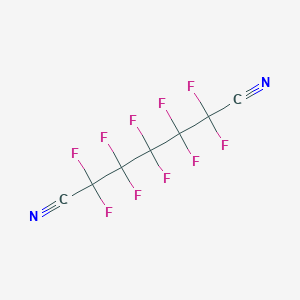
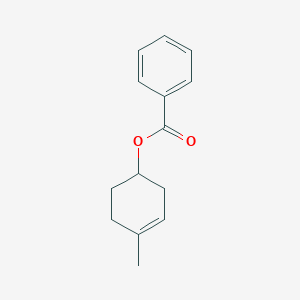

![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
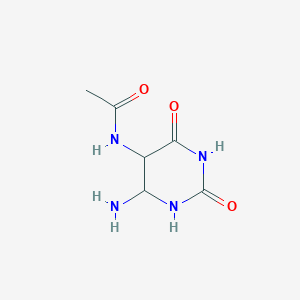

![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)


